molecular formula C10H14ClN5 B1433682 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride CAS No. 1798732-70-3

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1433682
CAS No.: 1798732-70-3
M. Wt: 239.7 g/mol
InChI Key: TYIKZPQIPHRTJW-UHFFFAOYSA-N
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Description

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and pyridine derivatives. The reaction conditions usually involve refluxing in solvents like ethanol or methanol .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound classified as a heterocyclic amine. Its unique structure, featuring a triazole ring fused with a pyridine moiety, positions it as a significant candidate in medicinal chemistry with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and its role as an enzyme inhibitor.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine; hydrochloride
Molecular Formula C10H14ClN5
Molecular Weight 239.7 g/mol
CAS Number 1798732-70-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the triazole ring followed by the introduction of the pyridine moiety. Common reagents include hydrazine derivatives and alkyl halides, with reaction conditions often involving reflux in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains:

  • Staphylococcus aureus and Escherichia coli were tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results showed that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays have shown promising results against common fungal pathogens:

  • It exhibited effective inhibition against Candida albicans , suggesting potential use in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • In one study, derivatives of similar triazole compounds showed activity against colon carcinoma (HCT-116) with IC50 values indicating moderate to high potency . Although specific data for the hydrochloride form was not detailed in this study, its structural similarity suggests potential efficacy.

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. Preliminary research indicates:

  • It may inhibit certain kinases involved in cellular signaling pathways, which could be beneficial in cancer treatment by disrupting tumor growth signals .

Case Studies

Several case studies have highlighted the biological effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A series of tests conducted on triazole derivatives showed that modifications to the pyridine ring enhanced antibacterial activity significantly against resistant strains of bacteria.
  • Antifungal Treatment Trials : Clinical trials involving triazole derivatives indicated improved outcomes in patients with systemic fungal infections when treated with compounds structurally related to 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine.

Properties

IUPAC Name

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKZPQIPHRTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
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1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

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